3-Methylpent-4-yne-1,3-diol
Description
Chemical Identity and Properties 3-Methylpent-4-yne-1,3-diol (CAS No. 3230-69-1) is a branched aliphatic diol containing both hydroxyl and alkyne functional groups. Its molecular formula is C₆H₈O, with a molar mass of 96.13 g/mol . The IUPAC name is 3-methylpent-1-en-4-yn-3-ol, and its SMILES notation is CC(O)(C=C)C#C, reflecting the presence of a hydroxyl group at position 3, a methyl branch, and a conjugated alkyne-enyne system . This compound is primarily used in research applications, including organic synthesis and material science, due to its reactive alkyne moiety and stereochemical complexity .
Properties
Molecular Formula |
C6H10O2 |
|---|---|
Molecular Weight |
114.14 g/mol |
IUPAC Name |
3-methylpent-4-yne-1,3-diol |
InChI |
InChI=1S/C6H10O2/c1-3-6(2,8)4-5-7/h1,7-8H,4-5H2,2H3 |
InChI Key |
GGQYQDHVPNLDSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCO)(C#C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylpent-4-yne-1,3-diol can be achieved through various methods. One common approach involves the reaction of 3-methyl-1-pentyne with formaldehyde in the presence of a base, followed by hydrolysis to yield the desired diol. Another method includes the use of acetylene derivatives and subsequent functional group transformations to introduce the hydroxyl groups at the appropriate positions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions using readily available starting materials. The process may include catalytic hydrogenation, oxidation, and other chemical transformations to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methylpent-4-yne-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The triple bond can be reduced to a double or single bond.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are employed.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for hydroxyl group substitution.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of alkyl halides or other substituted derivatives.
Scientific Research Applications
3-Methylpent-4-yne-1,3-diol is an organic compound featuring a triple bond between the fourth and fifth carbon atoms and hydroxyl groups on the first and third carbon atoms. It belongs to the alkyne class, which are hydrocarbons containing at least one carbon-carbon triple bond.
Preparation Methods:
- This compound can be synthesized through the reaction of 3-methyl-1-pentyne with formaldehyde in the presence of a base, followed by hydrolysis.
- Another method involves using acetylene derivatives and subsequent functional group transformations to introduce hydroxyl groups at the appropriate positions.
- Industrial production typically involves large-scale chemical reactions using readily available starting materials and may include catalytic hydrogenation, oxidation, and other chemical transformations to achieve high yields and purity.
Scientific Research Applications:
- Chemistry It is used as a building block in organic synthesis and as a precursor for more complex molecules. Interaction studies have focused on its reactivity with transition metal complexes and its role in forming stable intermediates during organic reactions. The compound's ability to form coordinated complexes enhances its utility in catalysis and synthetic pathways.
- Biology It is studied for its potential biological activities and interactions with enzymes. Compounds with similar structures can interact with various biological targets, potentially influencing enzymatic pathways or exhibiting antimicrobial activity.
- Medicine It is investigated for its potential therapeutic properties and as a starting material for drug development.
- Industry It is utilized in the production of specialty chemicals and materials.
Mechanism of Action:
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, while the triple bond can participate in addition reactions, modulating enzyme activity, cellular signaling pathways, and other biological processes.
Comparison with Similar Compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 3-Methylpent-4-yne-1,2-diol | Alkyne & Diol | Contains hydroxyl groups on different carbons |
| 3-Methyl-1-penten-4-yn-3-ol | Alkyne & Alcohol | Exhibits dual functional groups (alkyne and alcohol) |
| 3-Methylpentanediol | Aliphatic Alcohol | Lacks alkyne functionality |
| 2-Ethinylbutanol | Alkyne & Alcohol | Different carbon skeleton but similar functional groups |
Mechanism of Action
The mechanism of action of 3-Methylpent-4-yne-1,3-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, while the triple bond can participate in addition reactions. These interactions can modulate enzyme activity, cellular signaling pathways, and other biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Structural Analogues
2.1.1. (R)-Pent-4-yne-1,3-diol
- Structure : Contains a terminal alkyne and adjacent diol groups but lacks the methyl branch seen in 3-Methylpent-4-yne-1,3-diol.
- Synthesis: Prepared via enantioselective methods for natural product synthesis, such as amphidinolide F .
- Reactivity : The absence of a methyl group reduces steric hindrance, enhancing its utility in cyclization reactions compared to this compound .
2.1.2. Benzene-1,3-diol Derivatives
- Examples: 5-Propylbenzene-1,3-diol and 5-butylbenzene-1,3-diol: Used in cannabinoid synthesis (e.g., CBGV and CBGB) via alkylation with terpene alcohols . 4-(1-Methoxypentyl)-2-methylbenzene-1,3-diol: Synthesized from 2-methylresorcinol and pentanal, highlighting the role of phenolic diols in trapping aldehydes .
- Key Differences : Aromatic diols exhibit planar geometry and conjugated π-systems, enabling redox activity (e.g., pro-oxidant properties in phytotoxic applications) , unlike the aliphatic this compound.
Stereochemical and Isomeric Analogues
2.2.1. Erythro- and Threo-1,2-bis-(4-hydroxy-3-methoxyphenyl)-propane-1,3-diol
- Source : Isolated from Thailandicodendron (Thai大风子) .
- Structure : Diarylpropane-diols with stereochemical variations (erythro vs. threo) influencing hydrogen bonding and solubility.
- Applications : Serve as lignin β-O-4 bond model compounds for studying depolymerization .
- Comparison : Unlike this compound, these compounds are rigid, aromatic, and lack alkyne functionality, limiting their use in click chemistry.
2.2.2. 2-(Octylamino)octadec-4-ene-1,3-diol
- Structure : Amphiphilic diol with a long alkyl chain and unsaturation.
- Applications: Potential use in surfactants due to its hydrophobic-hydrophilic balance .
- Contrast: The alkyne in this compound offers orthogonal reactivity (e.g., Huisgen cycloaddition), whereas the alkene in 2-(octylamino)octadec-4-ene-1,3-diol is less reactive under mild conditions.
Table 1: Comparative Analysis of Key Diols
Biological Activity
3-Methylpent-4-yne-1,3-diol is an organic compound with notable structural features, including a triple bond and hydroxyl groups. This unique combination of functional groups makes it a subject of interest in various fields, particularly in medicinal chemistry and biological research. This article explores the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHO. Its structure includes:
- Hydroxyl Groups : Located on the first and third carbon atoms.
- Triple Bond : Present between the fourth and fifth carbon atoms.
This configuration allows for diverse chemical reactivity, which can influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially modulating their activity. The triple bond may also participate in addition reactions, further influencing cellular signaling pathways.
Potential Biological Targets
Research indicates that compounds with similar structures often exhibit interactions with:
- Enzymes : Potential inhibition or activation.
- Cellular Receptors : Modulation of signaling pathways.
- Microbial Targets : Antimicrobial properties.
Antitumor Activity
Recent studies have demonstrated that derivatives of similar alkyne-containing compounds exhibit significant antiproliferative effects on cancer cell lines. For instance, a study highlighted the synthesis of dihydrofurofuranone derivatives from alkyne diols that showed promising antitumor activity against aggressive breast cancer cell lines (MDA-MB-231 and MDA-MB-468) while being non-toxic to normal cells .
Enzymatic Interactions
The compound's hydroxyl groups suggest potential interactions with protein tyrosine phosphatases (PTP), which are critical in regulating cellular processes. A computational study identified several inhibitors targeting PTP1B that could lead to therapeutic advancements for obesity-related comorbidities .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 3-Methylpent-4-yne-1,2-diol | Alkyne & Diol | Hydroxyl groups on different carbons |
| 3-Methyl-1-penten-4-yn-3-ol | Alkyne & Alcohol | Dual functional groups (alkyne and alcohol) |
| 2-Ethinylbutanol | Alkyne & Alcohol | Different carbon skeleton but similar functional groups |
The presence of both hydroxyl and alkyne functionalities in this compound allows for versatile reactivity patterns not commonly found in other compounds.
Synthesis and Application
One notable study involved the synthesis of 5-chloro derivatives of this compound, which were subsequently tested for their biological activity. The results indicated potential applications in drug development due to their unique reactivity profiles .
Antimicrobial Potential
Another case study focused on the antimicrobial properties of acetylenic alcohols similar to this compound. These studies suggested that such compounds could inhibit microbial growth through enzyme inhibition or disruption of cellular processes .
Q & A
Q. What are the optimal synthetic routes for 3-Methylpent-4-yne-1,3-diol, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis of this compound typically involves calcium acetylide reacting with methyl ketene to form calcium 2-ethynyl-1-vinylethanol, followed by acid quenching to yield the product . Key factors affecting yield include:
- Catalyst selection : Transition metal catalysts (e.g., palladium nanoparticles) can enhance hydrogenation efficiency and selectivity during intermediate steps .
- Temperature control : Maintaining 60–65°C under reduced pressure (1.07 kPa) optimizes product isolation while minimizing decomposition .
- Purification : Vacuum distillation or column chromatography is critical for achieving >95% purity, as residual solvents or byproducts (e.g., alkyne dimers) may interfere with downstream applications .
Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?
Methodological Answer:
- NMR spectroscopy : Compare experimental H and C-NMR data with literature values (e.g., δ~1.8 ppm for methyl protons, δ~70–100 ppm for acetylenic carbons) to confirm structural integrity .
- FT-IR analysis : Identify key functional groups (e.g., O-H stretch at ~3300 cm, C≡C stretch at ~2100 cm) .
- Mass spectrometry : High-resolution MS (HRMS) can validate molecular formula (CHO, exact mass 96.13) and detect impurities .
- Chromatographic purity : Use GC-MS or HPLC with a polar stationary phase (e.g., C18) to assess purity, referencing retention times against known standards .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats due to flammability (flash point 90°F) and skin/eye irritation risks .
- Ventilation : Use fume hoods to avoid inhalation of vapors (vapor pressure 5.02 mmHg at 25°C) .
- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of waste via licensed chemical disposal services .
- First aid : Immediate eye rinsing with water for 15+ minutes and medical consultation if exposed .
Advanced Research Questions
Q. What mechanistic insights explain the hydrogenation selectivity of this compound using transition metal catalysts?
Methodological Answer: Hydrogenation selectivity depends on catalyst surface geometry and electronic properties. For example:
- Lindlar catalyst (Pd/CaCO with quinoline) selectively hydrogenates alkynes to cis-alkenes, avoiding over-reduction to alkanes .
- Palladium nanoparticles modified with ligands (e.g., triphenylphosphine) enhance steric hindrance, favoring partial hydrogenation of the acetylenic bond while preserving hydroxyl groups .
- Kinetic monitoring : Use in situ FT-IR or H NMR to track reaction progress and optimize hydrogen pressure (1–3 atm) and temperature (25–50°C) .
Q. How can contradictions in spectral data for this compound be resolved during structural validation?
Methodological Answer:
- Multi-technique validation : Cross-reference NMR, IR, and MS data to resolve discrepancies (e.g., unexpected peaks due to tautomerism or solvent adducts) .
- Computational tools : Compare experimental C chemical shifts with density functional theory (DFT)-predicted values to identify structural anomalies (e.g., misassigned stereochemistry) .
- Crystallography : Single-crystal X-ray analysis provides definitive confirmation of molecular geometry when spectral ambiguity persists .
Q. What are the kinetic considerations in oxidation reactions involving this compound?
Methodological Answer:
- Reaction order determination : Use UV-Vis spectroscopy (e.g., λ~525 nm for permanganate oxidation) to establish rate laws. For example, first-order dependence on both [KMnO] and [diol] suggests a bimolecular mechanism .
- Activation parameters : Calculate ΔH‡ and ΔS‡ via Arrhenius and Eyring plots. Negative entropy values (ΔS‡ = -0.22 kJ mol) indicate associative transition states, common in hydroxyl-mediated oxidation pathways .
- Product analysis : FT-IR and GC-MS can identify oxidation products (e.g., 3-hydroxypropanal) and confirm stoichiometry (1:1 KMnO:diol consumption) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
